dinitrofenóis

Dinitrophenols (DNPs) are a class of compounds characterized by the presence of two nitro groups (-NO2) attached to a phenol backbone. These chemicals have diverse applications in various fields due to their unique chemical properties.

Historically, DNPs have been used as intermediates in the synthesis of dyes and pigments. They also play a role in industrial processes such as electroplating and explosives manufacturing. In recent years, they have gained attention for their potential use in pharmaceuticals and agrochemicals due to their ability to act as electron acceptors.

Structurally, DNPs can be classified based on the positions of the nitro groups. Ortho-, meta-, and para-dinitrophenols are the most common isomers. Each isomer exhibits distinct physical properties and reactivity patterns.

While useful in many applications, it's important to note that DNPs can pose significant health risks if not handled properly. They are known to be toxic and can cause severe physiological effects, including metabolic disturbances and potential long-term organ damage. Due to these hazards, their use is regulated strictly in most countries.

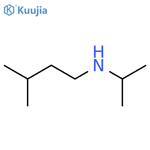

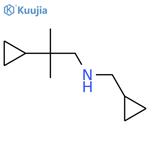

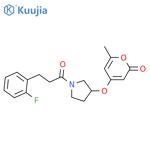

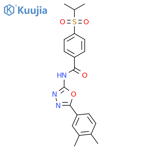

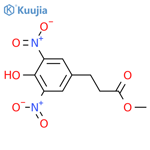

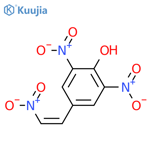

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

|

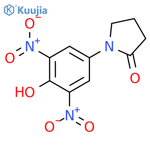

1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one | 332024-99-4 | C10H9N3O6 |

|

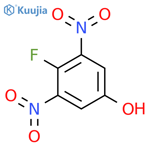

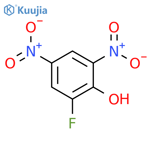

4-fluoro-3,5-dinitrophenol | 151222-64-9 | C6H3FN2O5 |

|

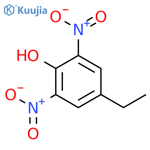

4-ethyl-2,6-dinitrophenol | 4099-63-2 | C8H8N2O5 |

|

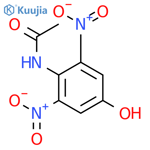

N-(4-hydroxy-2,6-dinitrophenyl)acetamide | 7403-13-6 | C8H7N3O6 |

|

2-Fluoro-4,6-dinitrophenol | 2265-90-9 | C6H3FN2O5 |

|

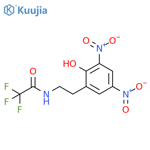

2,2,2-Trifluoro-N-(2-hydroxy-3,5-dinitrophenethyl)acetamide | 1161880-89-2 | C10H8F3N3O6 |

|

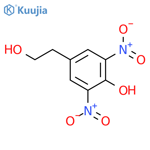

2-(4-Hydroxy-3,5-dinitrophenyl)ethanol | 860446-93-1 | C8H8N2O6 |

|

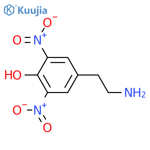

2-(4-Hydroxy-3,5-dinitrophenyl)ethylamine | 1195713-31-5 | C8H9N3O5 |

|

3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid; Me ester | 200636-63-1 | C10H10N2O7 |

|

2-Nitro-4-(2-nitroethenyl)phenol; 6-Nitro | 1188386-97-1 | C8H5N3O7 |

Literatura Relacionada

-

1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

Fornecedores recomendados

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados